molecular formula C31H29N3OS B409215 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 332127-85-2

2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B409215
CAS No.: 332127-85-2
M. Wt: 491.6g/mol
InChI Key: DRLKFGVWAVRHCE-UHFFFAOYSA-N
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Description

2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group

Preparation Methods

The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the cyano and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

332127-85-2

Molecular Formula

C31H29N3OS

Molecular Weight

491.6g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C31H29N3OS/c1-21-10-16-25(17-11-21)33-29(35)20-36-30-27(19-32)26(18-28(34-30)23-8-6-5-7-9-23)22-12-14-24(15-13-22)31(2,3)4/h5-18H,20H2,1-4H3,(H,33,35)

InChI Key

DRLKFGVWAVRHCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N

Origin of Product

United States

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